![molecular formula C19H22N2O3S B2793287 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide CAS No. 922105-58-6](/img/structure/B2793287.png)
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide
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Overview
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide, also known as EOMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. EOMS is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
The exact mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is not fully understood, but it is thought to act through the inhibition of certain enzymes and receptors in the body. N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may contribute to the neuroprotective effects of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide. N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide has also been shown to bind to certain receptors in the body, including the sigma-1 receptor, which is involved in various physiological processes such as pain perception and cell survival.
Biochemical and Physiological Effects:
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase and binding to sigma-1 receptors, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol and fatty acids. N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide has also been shown to have antioxidant properties and may protect against oxidative stress. Additionally, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide in laboratory experiments is its versatility. N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide has been used as a scaffold for the development of a wide range of compounds with potential therapeutic applications. Additionally, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide has been shown to have various biochemical and physiological effects, making it a promising candidate for use in a variety of research fields. However, one limitation of using N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide in laboratory experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide and its derivatives.
Future Directions
There are several future directions for research involving N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide. One potential direction is the development of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the investigation of the neuroprotective effects of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide and its derivatives, as well as their potential applications in various research fields.
Synthesis Methods
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide can be synthesized through a multi-step process involving the condensation of p-tolylsulfonyl chloride with N-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the reduced intermediate with methanesulfonyl chloride.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide has been shown to inhibit the growth of certain cancer cells and may have potential as an anticancer agent. In drug discovery, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide has been used as a scaffold for the development of new compounds with potential therapeutic applications.
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-21-18-10-9-17(12-16(18)8-11-19(21)22)20-25(23,24)13-15-6-4-14(2)5-7-15/h4-7,9-10,12,20H,3,8,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOMYCPYYAXYSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide |
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